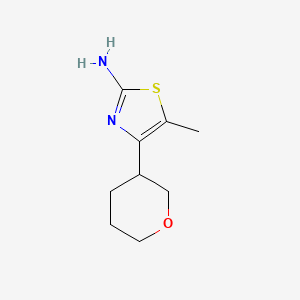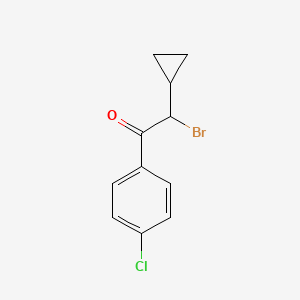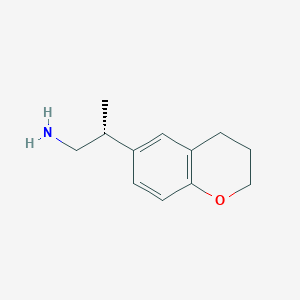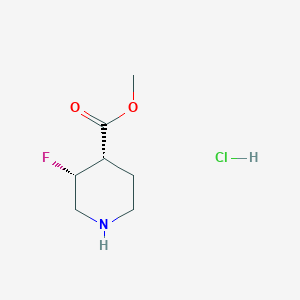![molecular formula C23H25FN4O B2689278 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine CAS No. 1251693-47-6](/img/structure/B2689278.png)
1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine” is an organic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported .科学的研究の応用
Synthesis and Receptor Affinity
1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine derivatives are synthesized and evaluated for their affinities towards various receptors, indicating their potential as atypical antipsychotic agents. Specifically, compounds in this class have shown high affinities for both 5-HT(2C) and 5-HT(6) receptors, highlighting their relevance in the development of new therapeutic agents targeting serotonin receptors, which are crucial in the treatment of psychological disorders (Park et al., 2010).
Metabolism and Pharmacokinetics
The oxidative metabolism of 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine derivatives has been investigated to understand their metabolic pathways, which is crucial for assessing their pharmacokinetics and potential drug interactions. Such studies are essential for determining the safety and efficacy of these compounds as therapeutic agents (Hvenegaard et al., 2012).
Chemical Synthesis Techniques
Research into the chemical synthesis of piperazine derivatives, including those related to 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine, has led to the development of novel techniques and routes, such as Dieckmann cyclization, for creating diverse and complex chemical structures. These advancements contribute to the broader field of medicinal chemistry by providing new methods for synthesizing potential therapeutic agents (Larrivée Aboussafy & Clive, 2012).
Antimicrobial and Antiviral Research
Compounds within the family of 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine have been explored for their antimicrobial and antiviral properties. This research is pivotal in the search for new treatments for infectious diseases, especially in the face of rising antibiotic resistance. By studying the biological activities of these compounds, scientists aim to develop new drugs capable of combating hard-to-treat infections (Qi, 2014).
Anticancer Evaluation
Exploratory studies on the anticancer activity of 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine derivatives have shown promising results. The evaluation of these compounds across a variety of cancer cell lines underlines the potential for developing new oncological treatments. Such research is critical for identifying novel therapeutic strategies against cancer (Turov, 2020).
Safety and Hazards
特性
IUPAC Name |
azepan-1-yl-[4-(5-fluoro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-15-7-9-17(24)13-20(15)27-21-18-10-8-16(2)26-22(18)25-14-19(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPMGYOWAFNIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepane-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2689204.png)

![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2689206.png)
![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689207.png)

![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2689209.png)

![N-(2-chlorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2689215.png)

![2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2689217.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2689218.png)